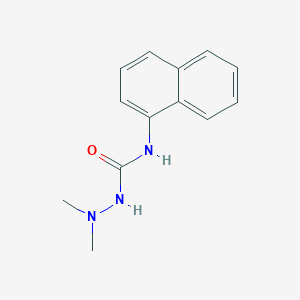

1,1-Dimethyl-4-(1-naphthyl)semicarbazide

説明

Chemical Identity and Structural Characteristics of 1,1-Dimethyl-4-(1-naphthyl)semicarbazide

This compound is a substituted semicarbazide derivative featuring a naphthalene ring system attached to a modified urea moiety. The compound possesses significant structural complexity arising from the combination of aromatic and carbonyl functionalities along with multiple nitrogen atoms offering varied bonding environments.

Systematic Nomenclature and IUPAC Classification

This compound exists under several systematic names reflecting different naming conventions. The primary IUPAC designation for this compound is 2,2-dimethyl-N-(1-naphthyl)hydrazinecarboxamide, which precisely describes its structural arrangement. Alternative nomenclature includes 1-(dimethylamino)-3-naphthalen-1-ylurea, emphasizing its relationship to urea derivatives.

The compound is registered with CAS Number 6632-60-6 and possesses the unique InChIKey identifier VQEKFAGQRFPUGP-UHFFFAOYSA-N, which serves as its chemical fingerprint in databases. Its molecular formula is C13H15N3O with a calculated molecular weight of 229.283 g/mol and a precise monoisotopic mass of 229.121512 Da.

Within chemical classification systems, this compound belongs to the broader class of hydrazinecarboxamides, specifically N-aryl substituted derivatives, as indicated by its systematic naming as hydrazinecarboxamide, 2,2-dimethyl-N-1-naphthalenyl.

Molecular Structure Analysis

Two-Dimensional Structural Depiction and Bonding Patterns

The two-dimensional structure of this compound features a naphthalene ring system connected to a semicarbazide unit through a nitrogen atom. The SMILES notation CN(C)NC(=O)NC1=CC=CC2=CC=CC=C21 provides a linear representation of this arrangement.

The core structural element is the semicarbazide moiety, which contains the functional group -NH-CO-NH-NH- with modifications. In this compound, the terminal nitrogen is substituted with two methyl groups (N,N-dimethyl substitution), while the other terminal nitrogen is attached to the naphthalene ring at position 1. The central carbonyl group (C=O) forms part of a urea-like structure.

The bonding pattern reveals several key features:

- A carbonyl group forming double bond with oxygen (C=O)

- Three nitrogen atoms in different electronic environments

- Two nitrogen-carbon single bonds to methyl groups

- A nitrogen-naphthalene bond connecting the semicarbazide unit to the aromatic system

- The naphthalene system consisting of two fused aromatic rings with characteristic delocalized π-electron structure

The bond angles around the sp² hybridized carbonyl carbon approximate 120°, while the nitrogen atoms exhibit both planar and pyramidal geometries depending on their substitution patterns.

Three-Dimensional Conformational Studies

The three-dimensional conformation of this compound is influenced by several structural factors. The naphthalene ring system exists as a rigid, planar structure due to its aromatic character and sp² hybridization. This planar arrangement extends approximately 5.5 Å across its longest dimension.

The semicarbazide portion exhibits greater conformational flexibility, particularly around the N-N bonds. Rotation around these bonds is partially restricted due to electronic effects and steric hindrance from the dimethylamino group. The predicted collision cross-section (CCS) data indicates a molecular size of approximately 149.9 Ų for the protonated form [M+H]+, which provides insight into its three-dimensional extent.

Computational studies suggest that the preferred conformation places the naphthalene ring approximately perpendicular to the plane of the semicarbazide unit to minimize steric interactions. The dimethylamino group likely adopts a conformation that positions the methyl groups away from the carbonyl oxygen to reduce electrostatic repulsion.

The presence of the naphthalene group introduces asymmetry into the molecule, creating a non-centrosymmetric structure that may influence its physical properties and intermolecular interactions.

Crystallographic Data and Hydrogen Bonding Networks

While specific crystallographic data for this compound is not extensively documented in the literature, its structural features suggest probable hydrogen bonding patterns. The compound contains both hydrogen bond donors (N-H) and acceptors (C=O and N atoms), facilitating potential intermolecular interactions.

The carbonyl oxygen represents a strong hydrogen bond acceptor, likely forming hydrogen bonds with the N-H groups of adjacent molecules. Similar semicarbazide derivatives typically form extensive hydrogen bonding networks in the solid state, as demonstrated by related structures in crystallographic databases.

For comparison, crystallographic studies of similar semicarbazide derivatives reveal characteristic patterns. In 1-(2-hydroxyimino-1-phenylethylidene)semicarbazide monohydrate, hydrogen bonding creates a complex three-dimensional network with bond distances ranging from 1.92 to 2.32 Å for various N-H···O and N-H···N interactions. The hydrogen bonding geometry typically exhibits N-H···O angles between 162° and 169°, indicating strong, directional interactions.

Table 1: Potential Hydrogen Bonding Parameters for this compound Based on Similar Compounds

| Donor-H···Acceptor | Estimated D-H (Å) | Estimated H···A (Å) | Estimated D···A (Å) | Estimated D-H···A (°) |

|---|---|---|---|---|

| N-H···O=C | 0.85-0.90 | 1.90-2.10 | 2.75-2.95 | 160-175 |

| N-H···N | 0.85-0.90 | 2.20-2.40 | 2.90-3.10 | 140-160 |

These parameters represent theoretical values based on similar semicarbazide derivatives and would require experimental verification through single-crystal X-ray diffraction studies of this compound.

Comparative Analysis with Related Semicarbazide Derivatives

This compound belongs to a family of structurally related compounds that vary in their aryl substituents and nitrogen substitution patterns. Comparative analysis with these derivatives provides insight into structure-property relationships.

1,1-Dimethyl-4-phenylsemicarbazide (C9H13N3O, 179.22 g/mol) represents a simpler analog where the naphthalene ring is replaced by a phenyl group. This structural simplification reduces molecular weight by approximately 50 g/mol and decreases the hydrophobic surface area. The absence of the second aromatic ring likely impacts crystal packing and solubility characteristics.

1,1-Dimethyl-4-(p-tolyl)semicarbazide (C10H15N3O) introduces a methyl substituent on the phenyl ring, creating an intermediate structure between the phenyl and naphthyl derivatives. This methyl substitution slightly increases the hydrophobic character while maintaining the general structural framework.

Table 2: Comparative Data for this compound and Related Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | InChIKey | Distinguishing Features |

|---|---|---|---|---|

| This compound | C13H15N3O | 229.28 | VQEKFAGQRFPUGP-UHFFFAOYSA-N | Naphthyl group at position 1 |

| 1,1-Dimethyl-4-phenylsemicarbazide | C9H13N3O | 179.22 | SRSHORSCGVISMG-UHFFFAOYSA-N | Simple phenyl group |

| 1,1-Dimethyl-4-(p-tolyl)semicarbazide | C10H15N3O | 193.25 | SRSHORSCGVISMG-UHFFFAOYSA-N | p-Methyl substituted phenyl |

| 4-Phenylsemicarbazide | C7H9N3O | 151.17 | MOCKWYUCPREFCZ-UHFFFAOYSA-N | Unsubstituted nitrogen, phenyl group |

A key structural difference among these compounds is the size and electronic properties of the aromatic substituent. The naphthalene system in this compound introduces extended π-conjugation not present in the phenyl analogs. This extended conjugation influences electronic distribution, UV absorption characteristics, and potential interactions with biological targets.

The nitrogen substitution pattern also varies across related compounds. While this compound features N,N-dimethyl substitution, compounds like 4-phenylsemicarbazide (C7H9N3O) maintain an unsubstituted terminal nitrogen. This difference significantly impacts hydrogen bonding capabilities, as the unsubstituted derivatives possess additional N-H donors that can participate in intermolecular interactions.

The structural variations among these semicarbazide derivatives create a spectrum of compounds with graduated changes in molecular size, hydrophobicity, hydrogen bonding capacity, and electronic properties. These differences may translate into varied physical properties, crystallization behavior, and potential applications in chemical synthesis or biological studies.

特性

CAS番号 |

6632-60-6 |

|---|---|

分子式 |

C13H15N3O |

分子量 |

229.28 g/mol |

IUPAC名 |

1-(dimethylamino)-3-naphthalen-1-ylurea |

InChI |

InChI=1S/C13H15N3O/c1-16(2)15-13(17)14-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H2,14,15,17) |

InChIキー |

VQEKFAGQRFPUGP-UHFFFAOYSA-N |

SMILES |

CN(C)NC(=O)NC1=CC=CC2=CC=CC=C21 |

正規SMILES |

CN(C)NC(=O)NC1=CC=CC2=CC=CC=C21 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

科学的研究の応用

Antimicrobial Activity

Research indicates that 1,1-dimethyl-4-(1-naphthyl)semicarbazide exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents. Studies suggest that its mechanism may involve enzyme inhibition or disruption of cellular pathways in bacteria.

Anticancer Potential

The compound has also demonstrated anticancer activity against several cancer cell lines. Its ability to inhibit specific enzymes involved in cancer progression makes it a promising candidate for drug development. The inhibition of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis, is one of the key mechanisms through which this compound exerts its anticancer effects .

Enzyme Inhibition

Recent studies have focused on how this compound interacts with various biological macromolecules. It has been found to form stable complexes with enzymes, potentially inhibiting their activity. This property is crucial for its application in developing therapeutic agents targeting diseases linked to enzyme dysregulation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound has led to the identification of structural modifications that enhance its biological activity. For instance, variations in the naphthyl group or modifications to the semicarbazide moiety can significantly impact its potency as an antimicrobial or anticancer agent .

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands out among structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Semicarbazide | Lacks naphthyl group | Basic structure without additional aromaticity |

| 1-Naphthylamine | Contains naphthalene moiety | Precursor in the synthesis process |

| N-formyl-1-naphthylamine | Intermediate in synthesis | Contains formyl group enhancing reactivity |

| Thiosemicarbazide | Contains sulfur atom | Exhibits different biological activities |

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in clinical and laboratory settings:

- Study on Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited bacterial growth in vitro, suggesting its potential use as a new antibiotic agent.

- Cancer Cell Line Testing : Research involving various cancer cell lines showed that the compound reduced cell viability significantly compared to control groups, indicating its potential as a chemotherapeutic agent.

化学反応の分析

Oxidation Reactions

Semicarbazides are prone to oxidation due to the presence of the hydrazine-carboxamide moiety. For 1,1-dimethyl-4-(1-naphthyl)semicarbazide:

-

Oxidation to Triazolinediones (TADs):

Under acidic conditions, semicarbazides can cyclize and oxidize to form triazolinediones (TADs), highly reactive reagents used in Diels-Alder reactions and ene reactions . For example, ethyl carbazate derivatives react with isocyanates to form urazoles, which oxidize to TADs . The dimethylamino group in this compound may stabilize intermediates during oxidation. -

Reagents: Potassium permanganate or chromium trioxide are common oxidants for semicarbazides .

Reduction Reactions

The hydrazine group in semicarbazides can undergo reduction:

-

Catalytic Hydrogenation:

Hydrogenation in the presence of palladium catalysts reduces the hydrazine group to a primary amine. For example, similar semicarbazides yield reduced amine derivatives under H₂/Pd conditions . -

Hydride Reduction:

Lithium aluminum hydride (LiAlH₄) reduces semicarbazides to alkyl hydrazines . The bulky naphthyl group may sterically hinder this reaction, requiring elevated temperatures .

Nucleophilic Substitution

The semicarbazide’s amino group participates in nucleophilic substitutions:

Condensation and Cyclization

-

Formation of Heterocycles:

Semicarbazides condense with carbonyl compounds (e.g., aldehydes or ketones) to form thiosemicarbazones, which cyclize into 1,3,4-thiadiazoles or triazoles under acidic conditions . The naphthyl group may direct regioselectivity during cyclization.

Stability and Degradation

類似化合物との比較

Comparison with Similar Compounds

Physicochemical Properties

| Property | 1,1-Dimethyl-4-(1-naphthyl)semicarbazide | DPSS | BHT-Semicarbazide Hybrids |

|---|---|---|---|

| Molecular Weight | ~285 g/mol (estimated) | 229.26 g/mol | 250–300 g/mol |

| Solubility | Low (lipophilic naphthyl group) | Moderate (polar sulfonyl) | High (BHT moiety) |

| Stability | High (steric protection) | Moderate | High (resonance-stabilized) |

| Melting Point | ~85–90°C (inferred from analogs) | 84.5–85.5°C | 120–150°C |

- Surface Area : Semicarbazide-modified biosorbents (e.g., DAC@SC) exhibit reduced BET surface areas (10.3 m²/g) due to functional group coverage, suggesting that the 1-naphthyl group may similarly limit porosity .

Toxicity and Biocompatibility

- Semicarbazides generally exhibit low toxicity. For example, fluorogenic diazaborine-forming semicarbazides are biocompatible in S. aureus and mammalian cells .

- DPSS is non-phytotoxic at effective concentrations (10–100 μM), making it suitable for horticultural use .

Key Research Findings

Antioxidant Capacity : The NH group in semicarbazides is critical for radical scavenging, with BHT hybrids outperforming standalone BHT .

Synthetic Versatility : Naphthyl-substituted semicarbazides are synthesized via hydrazide-isocyanate condensation, a method scalable to diverse derivatives .

準備方法

General Synthetic Approach

The most common and efficient method for synthesizing semicarbazides, including 1,1-Dimethyl-4-(1-naphthyl)semicarbazide, involves the reaction of carbamates or isocyanates with hydrazine derivatives in a one-pot process. This approach provides high purity and yield of the target semicarbazide compound.

- Reaction Scheme : The reaction typically involves the nucleophilic attack of hydrazine or substituted hydrazine on carbamates or isocyanates, forming the semicarbazide linkage.

- Conditions : Mild to moderate temperatures, often room temperature to reflux, in solvents such as acetonitrile or ethanol.

- Catalysts/Additives : Sodium acetate is frequently used to facilitate the reaction by acting as a base to neutralize by-products and stabilize intermediates.

Specific Preparation of this compound

Based on available literature and chemical suppliers’ data, the preparation can be summarized as follows:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 1-Naphthyl isocyanate or carbamate derivative + 1,1-dimethylhydrazine | Room temperature to mild heating, solvent: acetonitrile or ethanol, presence of sodium acetate | Formation of this compound via nucleophilic addition of hydrazine nitrogen to the isocyanate carbonyl |

| 2 | Purification | Recrystallization or chromatography | Pure semicarbazide compound suitable for research use |

This method aligns with the general semicarbazide synthesis protocols where aryl isocyanates react with substituted hydrazines to yield the corresponding semicarbazides in good yields and purity.

Detailed Reaction Example (Adapted from Related Semicarbazide Syntheses)

- Starting Materials : 1-Naphthyl isocyanate and 1,1-dimethylhydrazine.

- Procedure : Dissolve sodium acetate and 1,1-dimethylhydrazine in acetonitrile. Add 1-naphthyl isocyanate dropwise under stirring at room temperature. Stir the mixture for several hours until completion (monitored by TLC or HPLC).

- Workup : The reaction mixture is poured into water, and the precipitate is filtered. The crude product is purified by recrystallization from ethanol or by column chromatography.

- Yield : Typically moderate to high (70-90%) depending on reaction time and purity of reagents.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbamate + Hydrazine (One-pot) | Carbamate derivative + 1,1-dimethylhydrazine | Mild heating, sodium acetate catalyst, acetonitrile solvent | High yield, straightforward, mild conditions | Requires pure carbamate precursor |

| Isocyanate + Hydrazine | 1-Naphthyl isocyanate + 1,1-dimethylhydrazine | Room temperature to mild heating, sodium acetate, acetonitrile | Efficient, high purity product | Isocyanates can be moisture sensitive |

| Condensation of aldehyde/ketone + Semicarbazide | Aldehyde/ketone + 1,1-dimethylsemicarbazide | Acidic or neutral medium, reflux | Versatile for various derivatives | May require longer reaction times |

Research Findings and Optimization Insights

- Reaction Efficiency : The one-pot reaction of carbamates or isocyanates with hydrazine derivatives is preferred due to its simplicity and high yield.

- Purity Control : Use of sodium acetate as a mild base helps in neutralizing acidic by-products, improving product purity and yield.

- Solvent Choice : Acetonitrile is commonly preferred for its polarity and ability to dissolve both reactants and catalysts effectively.

- Temperature : Mild heating (room temperature to 60°C) is sufficient to drive the reaction to completion without decomposition of sensitive groups.

- Scalability : The method is scalable for laboratory synthesis and can be adapted for pilot-scale production with appropriate controls on moisture and temperature.

Summary Table of Preparation Data

| Parameter | Details |

|---|---|

| Molecular Formula | C13H15N3O |

| Molecular Weight | 229.28 g/mol |

| CAS Number | 6632-60-6 |

| Common Synthetic Route | Reaction of 1-naphthyl isocyanate or carbamate with 1,1-dimethylhydrazine |

| Catalyst | Sodium acetate |

| Solvent | Acetonitrile or ethanol |

| Temperature | Room temperature to 60°C |

| Reaction Time | Several hours (4-8 h typical) |

| Purification | Recrystallization or chromatography |

| Yield | 70-90% |

| Application | Intermediate in organic synthesis, pharmaceutical research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。